molecular formula C20H16N2O6 B2665841 3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one CAS No. 892756-74-0

3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one

Cat. No.: B2665841
CAS No.: 892756-74-0
M. Wt: 380.356
InChI Key: XOFBVHNMCGXVRZ-UHFFFAOYSA-N
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Description

This compound features a coumarin core (2H-chromen-2-one) substituted at the 3-position with a 1,2,4-oxadiazole ring bearing a 2,3-dimethoxyphenyl group and at the 8-position with a methoxy group. The 8-methoxy group may influence electronic distribution and intermolecular interactions.

Properties

IUPAC Name

3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-methoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O6/c1-24-14-8-4-6-11-10-13(20(23)27-16(11)14)19-21-18(22-28-19)12-7-5-9-15(25-2)17(12)26-3/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOFBVHNMCGXVRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C3=NC(=NO3)C4=C(C(=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one typically involves multiple steps. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the bromination of 2,3-dihydroxybenzoic acid, followed by methylation to obtain 5-bromo-2,3-dimethoxybenzoic acid. This intermediate can then undergo further reactions to introduce the oxadiazole and chromen-2-one moieties .

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes. These methods often focus on improving yield, reducing reaction times, and minimizing the use of hazardous reagents. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the oxadiazole ring or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

The compound is actively investigated for its potential therapeutic applications:

  • Anticancer Activity : Numerous studies have documented the anticancer properties of oxadiazole derivatives. The compound has shown cytotoxic effects against various cancer cell lines, such as HCT-116 with an IC50 of 5.55 µM. The mechanism involves inhibition of key enzymes related to cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC) .
  • Anti-inflammatory Effects : Research indicates that oxadiazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2. This suggests potential applications in treating inflammatory diseases .
  • Antimicrobial Properties : Some studies have reported antimicrobial activity for related oxadiazole derivatives, although specific data on this compound's antimicrobial efficacy is limited .

Biological Studies

The compound has been explored for its interactions with biological molecules:

  • Mechanism of Action : The interaction with various molecular targets can modulate enzyme activity and influence signaling pathways related to cell proliferation and apoptosis .
  • Structure-Activity Relationship (SAR) : The biological activity often correlates with structural features, allowing researchers to design more effective derivatives .

Material Science

The compound's unique chemical structure makes it suitable for applications in developing new materials:

  • Fluorescent Materials : The chromenone core contributes to the potential development of fluorescent materials with specific optical properties .

Case Studies

A summary of relevant case studies demonstrates the compound's biological activities:

Compound NameCell LineIC50 (µM)Activity Type
This CompoundHCT-1165.55Anticancer
Similar Oxadiazole DerivativeHePG-235.58Anticancer

These studies highlight the compound's promising potential as a lead compound in drug discovery and development.

Mechanism of Action

The mechanism of action of 3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological effects .

Comparison with Similar Compounds

Structural Analogues of Coumarin Derivatives

Key structural analogs are summarized below:

Compound Name & Source Substituent at 3-position 8-position Yield mp (°C) Biological Activity
Target Compound 1,2,4-oxadiazol-5-yl (2,3-dimethoxy) OMe N/A N/A N/A
3-(Benzo[d][1,3]dioxol-5-yl)-2H-chromen-2-one (, Compound 13) Benzo[d][1,3]dioxol-5-yl H 32% 168–170 Not reported
3-(3,4-Dimethoxyphenyl)-2H-chromen-2-one (, Compound 14) 3,4-Dimethoxyphenyl H 55% 127–129 Not reported
3-(2-Aminooxazol-5-yl)-2H-chromen-2-one derivatives () 2-Aminooxazol-5-yl H N/A N/A Antimicrobial, antiproliferative
Key Observations:

Substituent Diversity: The target compound’s 3-position 1,2,4-oxadiazole group contrasts with the benzo-dioxole (Compound 13) and dimethoxyphenyl (Compound 14) groups in . The 8-methoxy group in the target compound is absent in analogs from and . Methoxy groups enhance electron density and may improve pharmacokinetic properties like metabolic stability.

Synthesis Efficiency :

  • Compound 14 (55% yield) demonstrates higher synthetic efficiency than Compound 13 (32%), suggesting that substituent type (dimethoxyphenyl vs. benzo-dioxole) influences reaction pathways . The oxadiazole ring in the target compound may require specialized conditions (e.g., cyclization of amidoximes), which could affect yield.

Physical Properties :

  • Melting points vary significantly: Compound 13 (168–170°C) vs. Compound 14 (127–129°C). This disparity reflects differences in molecular symmetry and intermolecular forces. The target compound’s oxadiazole and 8-methoxy groups may further modulate melting behavior.

Biological Activity :

  • highlights oxazole-based coumarins with antimicrobial and antiproliferative activities. The oxadiazole group in the target compound, a bioisostere for ester or amide groups, could enhance stability and target engagement compared to oxazole derivatives .

Methodological Considerations

  • Structural Characterization : Tools like SHELXL () and OLEX2 () are critical for resolving crystal structures of such compounds. For example, SHELXT () automates space-group determination, aiding in the analysis of substituent effects on crystallinity.
  • Nomenclature Accuracy: The corrigendum in underscores the importance of precise chemical naming, particularly for heterocyclic substituents, to avoid misinterpretation in comparative studies.

Biological Activity

The compound 3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one is part of a class of heterocyclic compounds known for their diverse biological activities. This article delves into the biological properties of this compound, particularly focusing on its anticancer, antimicrobial, and anti-inflammatory activities.

Chemical Structure and Properties

The molecular formula of the compound is C19H14N2O5C_{19}H_{14}N_{2}O_{5} with a molecular weight of 350.33 g/mol. The structure includes a coumarin moiety and an oxadiazole ring, which are pivotal in its biological activity.

PropertyValue
Molecular FormulaC19H14N2O5C_{19}H_{14}N_{2}O_{5}
Molecular Weight350.33 g/mol
LogP3.3832
Polar Surface Area67.913 Ų

Anticancer Activity

Recent studies have highlighted the potential of oxadiazole derivatives as anticancer agents. The compound has been shown to inhibit the growth of various cancer cell lines through multiple mechanisms:

  • Mechanism of Action : The oxadiazole moiety contributes significantly to its cytotoxic effects by disrupting cellular processes involved in tumor growth.
  • Case Studies :
    • In vitro studies demonstrated that the compound exhibits significant activity against HePG-2 (liver cancer) and MCF-7 (breast cancer) cell lines with IC50 values comparable to standard chemotherapeutics .
    • A structure-activity relationship (SAR) analysis indicated that modifications to the phenyl substituent influence the potency against different cancer types .

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. Research indicates:

  • Broad-Spectrum Activity : It has shown effectiveness against both Gram-positive and Gram-negative bacteria.
  • Inhibition Studies : The diameter of inhibition zones ranged from 14 to 17 mm when tested against common bacterial strains .

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, this compound has been investigated for its anti-inflammatory effects:

  • Mechanism : It is believed to modulate inflammatory pathways, potentially reducing cytokine release.
  • Research Findings : Animal models have demonstrated reduced inflammation markers following treatment with this compound .

Q & A

Q. How can conflicting cytotoxicity data in cancer cell models be reconciled?

  • Cell viability assays : Compare MTT, ATP-based, and trypan blue exclusion results to rule out false positives/negatives.
  • Apoptosis markers : Use flow cytometry (Annexin V/PI staining) to confirm mechanism-specific toxicity .

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